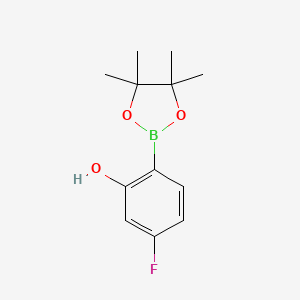

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

Properties

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUBOBJDBVJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable fluorophenol precursor. The key step is the formation of the boronate ester moiety, often achieved by transition-metal-catalyzed borylation or by direct reaction with boron reagents.

Preparation Methods

Transition-Metal-Catalyzed Borylation of Aryl Halides

- Starting Material: 5-fluoro-2-halophenol (commonly bromide or iodide).

- Reagents: Bis(pinacolato)diboron (B2Pin2) as the boron source.

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Conditions: Heating at 80–100 °C under inert atmosphere for several hours.

This method provides regioselective borylation at the halogenated position, yielding the pinacol boronate ester of 5-fluoro-2-hydroxyphenyl. The phenol group remains intact during the reaction.

Direct C–H Borylation

- Starting Material: 5-fluorophenol.

- Reagents: Bis(pinacolato)diboron (B2Pin2).

- Catalyst: Iridium complexes, such as [Ir(cod)(OMe)]2 with bipyridine ligands.

- Conditions: Mild heating (80–120 °C), often in the presence of base.

This approach selectively borylates the aromatic C–H bond ortho to the hydroxyl group, leveraging the directing effect of the phenol. This method avoids pre-functionalization (halogenation) but may require careful control to achieve selectivity.

Protection/Deprotection Strategies

In some cases, the phenol group is protected (e.g., as methyl ether) before borylation to prevent side reactions, followed by deprotection after boronate ester formation. For example:

- Step 1: Methylation of 5-fluoro-2-hydroxyphenyl to form 5-fluoro-2-methoxyphenyl.

- Step 2: Halogenation (iodination or bromination) at the desired position.

- Step 3: Palladium-catalyzed borylation with B2Pin2.

- Step 4: Demethylation with boron tribromide (BBr3) to regenerate the phenol.

This multi-step approach is used when direct borylation is challenging due to phenol reactivity.

Representative Reaction Conditions and Yields

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halide | Pd(dppf)Cl2, B2Pin2, KOAc | Dioxane | 80–100 | 6–12 | 70–85 | High regioselectivity, phenol intact |

| Ir-catalyzed C–H borylation | [Ir(cod)(OMe)]2, B2Pin2, bipyridine | THF or dioxane | 80–120 | 12–18 | 60–75 | Direct borylation, requires optimization |

| Protection/deprotection route | Methyl iodide, Pd catalyst, BBr3 | Various | Variable | Multi-step | 50–70 | For sensitive substrates or selectivity |

Detailed Research Findings

The palladium-catalyzed borylation of 5-fluoro-2-iodophenol with bis(pinacolato)diboron in the presence of potassium acetate and Pd(dppf)Cl2 in dioxane at 90 °C for 8 hours yields the target boronate ester with good yield and purity. This method is robust and widely used in medicinal chemistry for preparing boronic esters for Suzuki coupling.

Direct C–H borylation methods using iridium catalysts have been reported to afford 5-fluoro-2-(pinacolboronate)phenol selectively, exploiting the directing effect of the hydroxyl group. However, this method requires careful ligand and condition optimization to avoid polyborylation or side reactions.

Protection of the phenol as a methyl ether prior to halogenation and borylation ensures higher yields and cleaner reactions, especially when sensitive substituents are present. Subsequent demethylation with boron tribromide regenerates the phenol without compromising the boronate ester.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Reagent | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 5-fluoro-2-halophenol | Pd(dppf)Cl2, B2Pin2, KOAc | 80–100 °C, 6–12 h | High yield, regioselective | Requires halogenated precursor |

| Ir-catalyzed direct C–H borylation | 5-fluorophenol | [Ir(cod)(OMe)]2, B2Pin2, ligand | 80–120 °C, 12–18 h | No need for halogenation | Lower yield, optimization needed |

| Protection/deprotection route | 5-fluoro-2-methoxyphenyl halide | Pd catalyst, B2Pin2, BBr3 | Multi-step | Improved selectivity and yield | More steps, longer synthesis |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester group into other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized phenol derivatives.

Reduction: Reduced boronic ester derivatives.

Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Catalysis: Acts as a catalyst in various organic transformations.

Biology:

Bioconjugation: Utilized in the synthesis of bioconjugates for labeling and imaging studies.

Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry:

Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This reactivity is exploited in various chemical transformations and bioconjugation techniques. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, and molecular properties:

Key Observations :

- Regiochemical Effects : The position of fluorine and boronate groups significantly impacts electronic properties. For example, 4-fluoro derivatives (e.g., ) exhibit distinct resonance effects compared to 5-fluoro isomers.

- Functional Group Variations: Substitution of the phenol group with electron-withdrawing (e.g., benzoic acid ) or electron-donating groups (e.g., methoxy ) alters acidity and reactivity in cross-coupling reactions.

Reactivity in Cross-Coupling :

Physicochemical Properties

Biological Activity

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula : C13H16BFO3

- Molar Mass : 250.0700 g/mol

- CAS Number : 943310-52-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against several human cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against multiple cancer cell lines including A549 (lung cancer), HL-60 (leukemia), and MDA-MB-435 (melanoma).

- Inhibition Rates : In studies comparing its efficacy to known chemotherapeutic agents like Combretastatin-A4 (CA-4), it demonstrated up to a 10-fold increase in potency across various cell lines .

The mechanism through which this compound exerts its effects appears to involve:

- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization by approximately 37.9% to 65.4% , comparable to the effects seen with CA-4 .

- Induction of Apoptosis : Flow cytometry analysis indicated that treated cells showed increased nuclear condensation and caspase-3 activation (1.5 to 3-fold), suggesting a strong apoptotic effect .

Case Studies

Several studies have documented the biological activity and therapeutic potential of this compound:

-

Study on A549 Cells :

- Concentrations of 50 nM and 100 nM were used.

- Significant induction of apoptosis was observed with increased caspase activity compared to untreated controls.

-

In Vivo Studies :

- Further investigations into the in vivo efficacy are warranted to validate these findings in clinical settings.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H16BFO3 |

| Molar Mass | 250.0700 g/mol |

| CAS Number | 943310-52-9 |

| Antiproliferative Activity | Up to 10-fold increase over CA-4 |

| Tubulin Polymerization Inhibition | 37.9% - 65.4% |

| Apoptosis Induction | Caspase activation increased by 1.5x - 3x |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can purity be maximized?

- Methodology : The synthesis typically involves a Miyaura borylation reaction, where a fluorinated aryl halide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc). Key steps include:

- Reaction conditions : Anhydrous solvents (e.g., THF or DMSO) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to isolate the product. Purity ≥97% is achievable via recrystallization from ethanol .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the fluorine substituent (δ ~-110 ppm for ¹⁹F NMR) and boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups in ¹H NMR) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 238.06 for C₁₂H₁₆BFO₃) .

- X-ray crystallography : For unambiguous confirmation, use software like OLEX2 or SHELX to resolve crystal structures .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The boronic ester group participates in Suzuki-Miyaura couplings with aryl halides. Key considerations:

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ as a base in toluene/water mixtures .

- Fluorine effects : The electron-withdrawing fluorine enhances electrophilicity at the boron center, accelerating transmetallation but potentially increasing side reactions (e.g., protodeboronation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

- Methodology :

- Variable analysis : Test parameters like solvent polarity (THF vs. dioxane), base strength (Cs₂CO₃ vs. Na₂CO₃), and catalyst ligand (SPhos vs. XPhos) .

- Competing pathways : Monitor protodeboronation byproducts via LC-MS. Use additives like LiCl to stabilize the boronate intermediate .

- Case study : A 2024 study showed yields dropping from 85% to 50% when switching from Pd(OAc)₂/SPhos to PdCl₂(PPh₃)₂ due to slower oxidative addition .

Q. What computational tools are recommended to model the electronic effects of the fluorine substituent on boron reactivity?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (FMOs). The fluorine’s -I effect lowers the LUMO energy of the boron center, enhancing electrophilicity .

- Solvent modeling : Include implicit solvation models (e.g., SMD) to simulate reaction environments. Polar solvents stabilize transition states in cross-couplings .

Q. How can air-sensitive intermediates derived from this compound be handled during multi-step syntheses?

- Methodology :

- Schlenk techniques : Use flame-dried glassware and inert gas lines for transfers. Store intermediates under argon at -20°C .

- Stability tests : Monitor decomposition via TLC or in situ IR. The boronic ester hydrolyzes to phenol in >50% humidity within 24 hours .

Data Contradiction Analysis

Q. Why do CAS numbers and molecular weights for structurally similar boronic esters vary across databases?

- Resolution : Cross-reference multiple sources (e.g., PubChem, Reaxys). For example:

- Example : The compound in (CAS 1392234-97-7, MW 238.06) differs from (CAS 2142562-01-2, MW 294.13) due to an additional benzyl acetate group .

Comparative Reactivity Table

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.